molecular formula C24H19N3O5 B2819896 1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251605-88-5

1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No. B2819896
CAS RN: 1251605-88-5
M. Wt: 429.432
InChI Key: NKHAZAXBQAMNMD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a dihydro-1,4-benzodioxin ring, and a 1,8-naphthyridine ring . It is an off-white solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 60–62 °C . Further physical and chemical properties can be determined using various spectroscopic techniques .

Scientific Research Applications

Antiviral Activity

One notable application of compounds similar to 1-benzyl-N3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide is in the development of antiviral drugs. Specifically, derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have shown potent antiviral activity, particularly as HIV-integrase inhibitors. These compounds have demonstrated low nanomolar IC50 values in HIV-integrase strand transfer assays and significant antiviral activity in cellular assays, indicating their potential as therapeutic agents against HIV (Boros et al., 2009).

Kinase Inhibition for Cancer Therapeutics

The 1,6-naphthyridine motif, a core structure related to the compound , has been explored for its potential in creating kinase inhibitors for cancer treatment. One study focused on c-Met kinase inhibitors, demonstrating that specific substitutions on the 1,6-naphthyridine scaffold led to compounds with significant inhibitory activity against c-Met kinase and efficacy in inhibiting cancer cell proliferation (Wang et al., 2013).

Antibacterial Agents

Compounds based on the 1,8-naphthyridine structure, including those with modifications similar to the compound of interest, have been investigated for their antibacterial properties. For instance, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and found to exhibit more potent antibacterial activity than existing drugs like enoxacin, offering a new avenue for antibiotic development (Egawa et al., 1984).

Chemiluminescence Derivatization Reagents

In analytical chemistry, derivatives of 1,8-naphthyridine, including those with structural similarities to the target compound, have been utilized as chemiluminescence derivatization reagents. These reagents facilitate the detection of carboxylic acids and amines in high-performance liquid chromatography (HPLC), enhancing the sensitivity and selectivity of analytical methods (Morita & Konishi, 2002).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Future Directions

The compound and its derivatives could be further studied for their potential therapeutic effects, particularly in the treatment of Alzheimer’s disease . Additionally, their antibacterial potential could be explored further .

properties

IUPAC Name

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(14-15-5-2-1-3-6-15)24(30)20(21)23(29)26-16-8-9-18-19(13-16)32-12-11-31-18/h1-10,13,28H,11-12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAZAXBQAMNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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